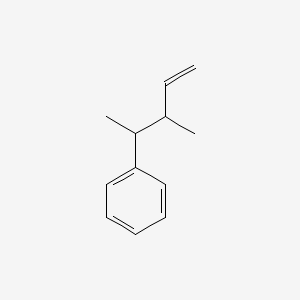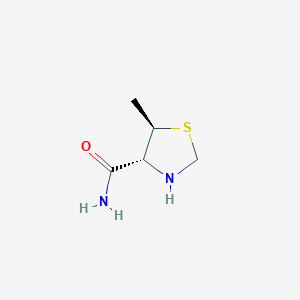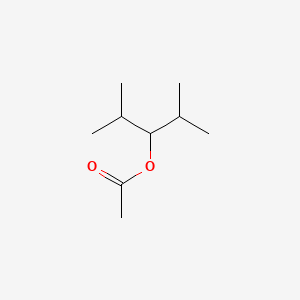
2,4-Dimethyl-3-pentanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9)H({18})O(_2). This compound is characterized by its ester functional group, which is derived from the reaction between 2,4-dimethyl-3-pentanol and acetic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-pentanol acetate typically involves the esterification of 2,4-dimethyl-3-pentanol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
2,4-Dimethyl-3-pentanol+Acetic acidH2SO42,4-Dimethyl-3-pentanol acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the esterification process, including temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of this ester can yield the corresponding alcohol, 2,4-dimethyl-3-pentanol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like ammonia (NH(_3)) or methanol (CH(_3)OH) can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 2,4-Dimethyl-3-pentanol.
Substitution: Corresponding amides or ethers.
Scientific Research Applications
2,4-Dimethyl-3-pentanol acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound can be used in the study of esterases, enzymes that hydrolyze esters, to understand their mechanism and specificity.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: It is utilized in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-3-pentanol acetate exerts its effects is primarily through its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological activity. The molecular targets and pathways involved include interactions with esterases and other enzymes that process esters.
Comparison with Similar Compounds
2,4-Dimethyl-3-pentanol: The parent alcohol of the ester.
2,4-Dimethyl-3-pentanone: A ketone with a similar carbon skeleton.
2,4-Dimethyl-3-pentyl acetate: An ester with a similar structure but different alkyl group.
Uniqueness: 2,4-Dimethyl-3-pentanol acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to its parent alcohol, it has a lower boiling point and different solubility characteristics. Its ester group makes it more reactive in hydrolysis and substitution reactions compared to similar alcohols and ketones.
Properties
CAS No. |
84612-74-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2,4-dimethylpentan-3-yl acetate |
InChI |
InChI=1S/C9H18O2/c1-6(2)9(7(3)4)11-8(5)10/h6-7,9H,1-5H3 |
InChI Key |
OXCWHEWLKNJJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diazaspiro[5.5]undec-8-ene-1,5-dione, 11-methyl-3-thioxo-](/img/structure/B15349128.png)
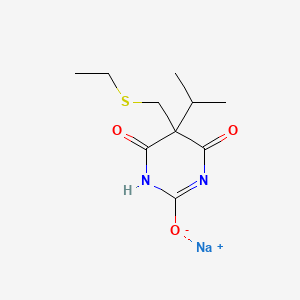
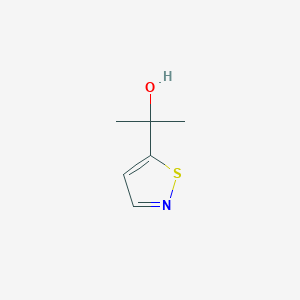
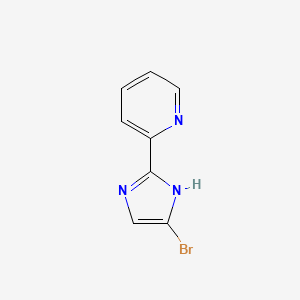

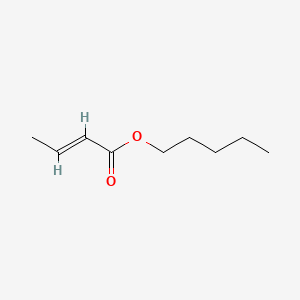
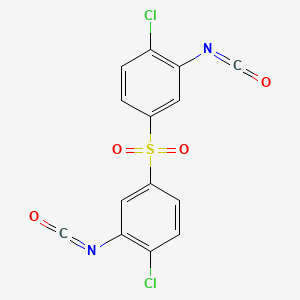
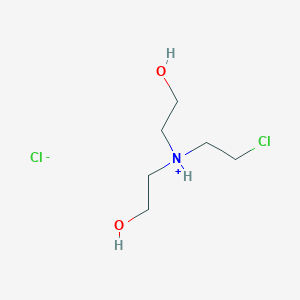
![7-Oxabicyclo[4.1.0]heptane, 2-methyl-](/img/structure/B15349182.png)
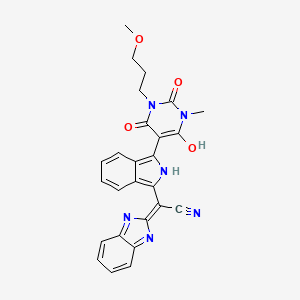
![(1S,5S)-1-[(2R)-6-methylhept-5-en-2-yl]-4-methylidenebicyclo[3.1.0]hexane](/img/structure/B15349199.png)
